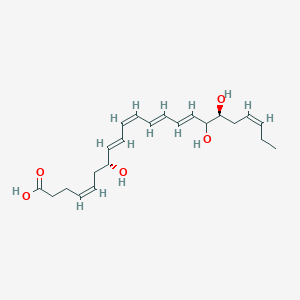
(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a complex lipid molecule belonging to the class of polyunsaturated fatty acids (PUFAs). This compound is known for its significant biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the extraction of precursor fatty acids from natural sources or through chemical synthesis. Key steps include:
Elongation and Desaturation: The precursor fatty acid undergoes elongation and desaturation reactions to achieve the desired chain length and degree of unsaturation.
Hydroxylation: Specific hydroxylation reactions introduce hydroxyl groups at the 7, 16, and 17 positions.
Isomerization: The compound is subjected to isomerization reactions to achieve the correct geometric configuration (4Z,7R,8E,10Z,12E,14E,17S,19Z).
Industrial Production Methods: Industrial production involves optimizing these synthetic steps to achieve high yields and purity. Advanced techniques such as biocatalysis and enzyme engineering are often employed to enhance the efficiency of these reactions.
Types of Reactions:
Reduction: Reduction reactions can be used to convert double bonds to single bonds, altering the compound's structure.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium (Pd) or nickel (Ni) catalysts.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation products include hydroxylated and keto forms of the compound.
Reduction products result in saturated fatty acids.
Substitution products vary based on the substituents introduced.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive molecules.
Biology: Studied for its role in cell signaling and membrane dynamics.
Medicine: Investigated for its anti-inflammatory, neuroprotective, and cardioprotective properties.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Inflammation: Acts on inflammatory mediators and receptors, reducing inflammation.
Neuroprotection: Interacts with neuronal receptors, promoting cell survival and repair.
Cardioprotection: Modulates lipid metabolism and oxidative stress pathways, protecting heart tissue.
Comparison with Similar Compounds
This compound is compared to other similar PUFAs, such as resolvins and protectins:
Resolvin D2: Similar in structure but differs in the position of hydroxyl groups.
Protectin DX: Another PUFA with anti-inflammatory properties but different hydroxylation pattern.
Properties
CAS No. |
82864-77-5 |
|---|---|
Molecular Formula |
C5H8O6 |
Molecular Weight |
164.11 g/mol |
IUPAC Name |
2,4-dihydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O6/c6-2(4(8)9)1-3(7)5(10)11/h2-3,6-7H,1H2,(H,8,9)(H,10,11) |
InChI Key |
FTWPXBYNGOWCHI-UHFFFAOYSA-N |
SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Isomeric SMILES |
CC/C=C\C[C@@H](C(/C=C/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)O |
Canonical SMILES |
C(C(C(=O)O)O)C(C(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















